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Abstract: This technical guide provides an in-depth exploration of the electronic properties of

Niobium Phosphide (NbP), a prominent member of the Weyl semimetal family. Leveraging

first-principles calculations, primarily Density Functional Theory (DFT), we delineate the

fundamental characteristics of its electronic band structure, density of states, and carrier

properties. This document details the standard computational methodologies, presents key

quantitative data in a structured format, and discusses the experimental techniques used to

validate theoretical predictions. It is intended for researchers and scientists seeking a

comprehensive understanding of the theoretical framework used to investigate the unique

electronic behavior of NbP.

Introduction to Niobium Phosphide (NbP)
Niobium Phosphide (NbP) is an inorganic compound that has garnered significant scientific

interest due to its classification as a Weyl semimetal.[1] Materials in this class exhibit unique

electronic properties stemming from a crystal structure that lacks inversion symmetry.[1][2] This

leads to the emergence of Weyl nodes—points where non-degenerate electronic bands cross

linearly near the Fermi level.[1] These nodes act as sources or sinks of Berry curvature and are

associated with novel physical phenomena, including topologically protected surface states

known as Fermi arcs and exceptionally large magnetoresistance.[1]

First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical

framework for predicting and understanding these properties from the ground up, without

empirical parameters. This guide outlines the application of these methods to elucidate the
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electronic structure of NbP, offering a foundational resource for professionals in materials

science and condensed matter physics.

Fundamental Structure of NbP
The distinct electronic properties of NbP are intrinsically linked to its crystal structure. It

crystallizes in a body-centered tetragonal system with the non-centrosymmetric space group

I4₁md (No. 109).[1][2] In this structure, each niobium atom is coordinated by six phosphorus

atoms, and vice versa, forming a network of distorted polyhedra.[1] The absence of an

inversion center is a critical prerequisite for the existence of Weyl points.

Property Value

Chemical Formula NbP

Crystal System Tetragonal

Space Group I4₁md (No. 109)

Lattice Parameter 'a' 0.3334 nm

Lattice Parameter 'c' 1.1378 nm

Formula Units (Z) 4

Table 1: Crystallographic data for Niobium Phosphide.[1]

Methodology: First-Principles Calculations
The primary theoretical tool for investigating the electronic properties of NbP is Density

Functional Theory (DFT).[3][4] DFT is a computational quantum mechanical modeling method

used to investigate the electronic structure of many-body systems.

Experimental Protocols: A Typical DFT Workflow

The calculation of electronic properties for a crystalline solid like NbP follows a well-defined,

multi-step protocol:
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Structural Relaxation: The initial step involves relaxing the crystal structure. The atomic

positions and lattice vectors are optimized to find the ground-state configuration by

minimizing the total energy and interatomic forces.

Self-Consistent Field (SCF) Calculation: Using the relaxed structure, a self-consistent

calculation is performed. This step computes the ground-state electron charge density on a

uniform grid of k-points (a mesh in the Brillouin zone).[5] The resulting charge density and

wavefunctions are essential for subsequent calculations.

Non-Self-Consistent Field (NSCF) Calculations: The ground-state charge density is then

used as a fixed input for two main non-self-consistent calculations:

Band Structure: The electronic band structure is calculated along high-symmetry paths

within the first Brillouin zone to visualize the energy dispersion of the electronic states.[5]

[6]

Density of States (DOS): A denser grid of k-points is used to calculate the DOS, which

provides information about the number of available electronic states at each energy level.

[5]

The inclusion of spin-orbit coupling (SOC) is crucial in these calculations, as it is the strong

SOC in conjunction with the non-centrosymmetric structure that leads to the splitting of the

bands and the formation of Weyl nodes.[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://docs.materialsproject.org/methodology/materials-methodology/electronic-structure
https://docs.materialsproject.org/methodology/materials-methodology/electronic-structure
https://vasp.at/wiki/Band-structure_calculation_using_hybrid_functionals
https://docs.materialsproject.org/methodology/materials-methodology/electronic-structure
https://en.wikipedia.org/wiki/Niobium_phosphide
https://www.researchgate.net/figure/The-band-structure-of-NbP-The-left-panel-does-not-include-spin-orbit-coupling-SOC-the_fig6_311478908
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input
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Crystal Structure
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(Minimize Energy/Forces)

Ground State
(Energy, Structure)

2. Self-Consistent Field (SCF)
(Calculate Charge Density)

Converged Charge Density

3a. Non-SCF Calculation
(Band Structure)

Band Structure Plot

3b. Non-SCF Calculation
(Density of States)

DOS Plot
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A typical workflow for first-principles electronic structure calculations.

Parameter Common Implementation

Calculation Method Density Functional Theory (DFT)

Software Packages VASP, Quantum ESPRESSO, WIEN2k

Exchange-Correlation Functional
Generalized Gradient Approximation (GGA-

PBE)[8]

Spin-Orbit Coupling (SOC) Included for accurate Weyl semimetal properties

k-point Mesh (SCF) Monkhorst-Pack grid (e.g., 8x8x4)

Energy Cutoff Typically 400-500 eV for plane-wave basis sets

Table 2: Common computational parameters for first-principles calculations of NbP.

Calculated Electronic Properties
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First-principles calculations reveal a rich set of electronic properties for NbP, confirming its

semimetallic nature.

Band Structure
The calculated band structure of NbP shows that the valence and conduction bands cross the

Fermi level, resulting in tiny electron and hole pockets, which is characteristic of a semimetal.

[2] The key features are the quasi-linear energy dispersions near the Fermi level.[7] When spin-

orbit coupling is included in the calculations, the spin degeneracy of the bands is lifted due to

the broken inversion symmetry, leading to the formation of 12 pairs of Weyl points in the

Brillouin zone.[2]

Density of States (DOS)
The electronic density of states for NbP shows a pseudogap (a minimum but non-zero value) at

the Fermi level, which is consistent with its semimetallic character.[7] Analysis of the partial

DOS (PDOS) indicates that the states near the Fermi level are primarily dominated by the d-

orbitals of Niobium and the p-orbitals of Phosphorus.[7] There is a strong hybridization between

these orbitals, which is crucial for the material's bonding and electronic behavior.[7]

Carrier Properties
The electronic structure of NbP gives rise to its remarkable transport properties, including

extremely high carrier mobility and a very large magnetoresistance.[1] The calculations show a

very small Fermi surface composed of two electron and two hole pockets.[2] The low carrier

concentration, combined with the unique band structure featuring Weyl points, contributes to

these exotic transport phenomena.

Experimental Validation
Theoretical predictions from first-principles calculations require rigorous experimental validation

to confirm their accuracy.

Experimental Protocols: Validation Techniques

Angle-Resolved Photoemission Spectroscopy (ARPES): This is a powerful experimental

technique used to directly probe the electronic structure of materials.[3] For NbP, ARPES has

been instrumental in visualizing the band dispersions and has successfully confirmed the
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existence of the topologically protected surface states (Fermi arcs) that connect the

projections of Weyl nodes, providing direct evidence of its non-trivial topology.[1]

Quantum Oscillation Measurements: Techniques such as the de Haas-van Alphen and

Shubnikov-de Haas effects are used to map the Fermi surface of a material. Measurements

on NbP have shown good agreement with the size and shape of the electron and hole

pockets predicted by DFT calculations.[2]

Theoretical Framework Experimental Verification

First-Principles (DFT)
Calculations

Calculated Properties
(Band Structure, DOS,

Fermi Surface)

predicts

Validation & Refinement

are compared with

Experimental Protocols
(ARPES, Quantum Oscillations)

Experimental Observations
(Measured Bands, Fermi Pockets)

yields

refines model
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The interplay between theoretical prediction and experimental validation.

Summary and Outlook
First-principles calculations based on Density Functional Theory provide a robust and

predictive framework for understanding the complex electronic properties of the Weyl

semimetal NbP. These calculations have successfully detailed its semimetallic nature, the

characteristic small electron and hole pockets, and the crucial role of spin-orbit coupling in

creating Weyl nodes. The strong agreement between theoretical predictions and experimental

results from techniques like ARPES solidifies our understanding of NbP's electronic structure.
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The unique properties revealed, such as high carrier mobility and topological surface states,

suggest potential applications for NbP in next-generation high-frequency electronics and

spintronic devices.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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